molecular formula C12H19N3O4S B2686861 1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide CAS No. 1902895-21-9

1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide

Katalognummer: B2686861
CAS-Nummer: 1902895-21-9
Molekulargewicht: 301.36
InChI-Schlüssel: XCGZEZBVUKOUKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a benzo[b][1,4]dioxin ring, which is a type of oxygen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a benzo[b][1,4]dioxin ring via a sulfonamide linkage .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the pyrazole ring, the benzo[b][1,4]dioxin ring, and the sulfonamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially enhance its water solubility .

Wissenschaftliche Forschungsanwendungen

Nano Titania-Supported Sulfonic Acid as a Catalyst

  • Research Focus : Nano titania-supported sulfonic acid (n-TSA) was explored for its efficiency in producing new derivatives like 1,8-dioxo-octahydroxanthene and tetrahydrobenzo[b]pyran. This research highlights the use of n-TSA as a cost-effective, environmentally friendly, and reusable catalyst, which offers advantages such as reduced reaction time and high activity (Amoozadeh et al., 2018).

Biological Evaluation of Sulfonamide Compounds

  • Research Focus : A study evaluated sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2). This research is significant for identifying compounds with potent inhibitory effects and acceptable pharmacokinetic profiles, contributing to the development of clinical treatments for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Synthesis of New Heterocyclic Compounds

  • Research Focus : Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This study contributes to the development of compounds with significant antibacterial activity, highlighting the role of sulfonamides in medicinal chemistry (Azab et al., 2013).

Enzyme Inhibitory Potential of Sulfonamides

  • Research Focus : The study investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. The findings are crucial for understanding the potential of these compounds as inhibitors against specific enzymes like α-glucosidase and acetylcholinesterase, which has implications for treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Microbial Degradation of Sulfonamide Antibiotics

  • Research Focus : This study focused on the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1. Understanding the microbial strategies for eliminating sulfonamide antibiotics is crucial for addressing environmental persistence and antibiotic resistance issues (Ricken et al., 2013).

Antimicrobial Activity of Sulfonamide Derivatives

  • Research Focus : Research on the synthesis and antimicrobial activity of novel sulfone-linked bis heterocycles and sulfonamide isoxazolo[5,4-b]pyridines provided insights into the development of new antibacterial agents. These studies contribute to the ongoing search for effective antimicrobial compounds to combat bacterial infections (Padmavathi et al., 2008), (Poręba et al., 2015).

Eigenschaften

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-15-8-10(7-13-15)20(16,17)14-9-2-3-11-12(6-9)19-5-4-18-11/h7-9,11-12,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGZEZBVUKOUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.